Lipophilicity (XLogP3) Elevation Relative to Benzothiazole and 2‑Mercaptobenzothiazole
The computed XLogP3 of 1,3‑dithiolo[4,5‑f]benzothiazole is 3.3 [1], representing a 1.3‑unit increase over benzothiazole (XLogP3 = 2.0) [2] and a 0.9‑unit increase over 2‑mercaptobenzothiazole (XLogP3 = 2.4) [3]. This elevated lipophilicity, driven by the sulfur‑rich dithiolo ring, predicts significantly different membrane‑permeability and solvent‑partitioning behavior.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | Benzothiazole: 2.0; 2‑Mercaptobenzothiazole: 2.4 |
| Quantified Difference | Δ +1.3 vs benzothiazole; Δ +0.9 vs 2‑mercaptobenzothiazole |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2021.05.07 |
Why This Matters
For procurement in medicinal chemistry, a logP difference >0.5 is generally sufficient to alter oral absorption and tissue distribution, making this compound a distinct choice for optimizing lipophilicity‑driven pharmacokinetics.
- [1] PubChem. (2026). Compound Summary for CID 57357913, 1,3-Dithiolo[4,5-f]benzothiazole(9CI). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/300860-21-3 View Source
- [2] PubChem. (2026). Compound Summary for CID 7222, Benzothiazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7222 View Source
- [3] PubChem. (2026). Compound Summary for CID 697993, 2-Mercaptobenzothiazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Mercaptobenzothiazole View Source
